
2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one is an organic compound that belongs to the class of phenyl ethanones. These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety. The compound’s structure includes two phenyl rings, one with methoxy groups and the other with hydroxy groups, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2,3,4-trihydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one
- 2-(3,4-Dimethoxyphenyl)-1-(3,4-dihydroxyphenyl)ethan-1-one
Uniqueness
The presence of both methoxy and hydroxy groups in 2-(3,4-Dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethan-1-one may impart unique chemical reactivity and biological activity compared to similar compounds. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules.
Propiedades
Número CAS |
93435-58-6 |
|---|---|
Fórmula molecular |
C16H16O6 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-1-(2,3,4-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O6/c1-21-13-6-3-9(8-14(13)22-2)7-12(18)10-4-5-11(17)16(20)15(10)19/h3-6,8,17,19-20H,7H2,1-2H3 |
Clave InChI |
ZINQWXFFXBTZOW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)


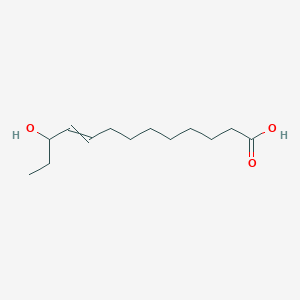

![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
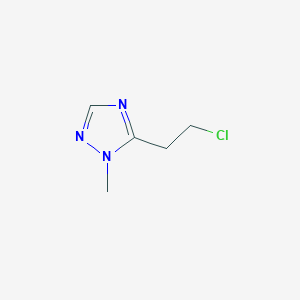
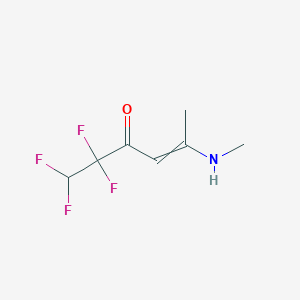
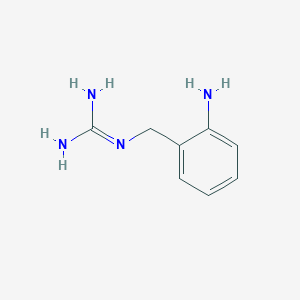

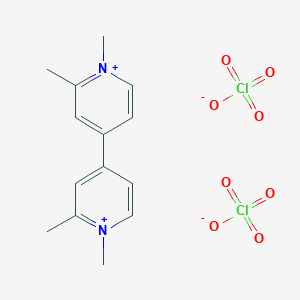

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)

